molecular formula C8H5F5O B1359850 1-(Pentafluorophenyl)ethanol CAS No. 830-50-2

1-(Pentafluorophenyl)ethanol

Cat. No.: B1359850
CAS No.: 830-50-2
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of a pentafluorophenyl group attached to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(pentafluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(pentafluorophenyl)ethanone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(pentafluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 1-(pentafluorophenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(pentafluorophenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 1-(Pentafluorophenyl)ethanone.

    Reduction: 1-(Pentafluorophenyl)ethane.

    Substitution: 1-(Pentafluorophenyl)ethyl chloride.

Scientific Research Applications

1-(Pentafluorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(pentafluorophenyl)ethanol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing effects of the pentafluorophenyl ring. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

    1-(Trifluoromethyl)ethanol: Similar in structure but with three fluorine atoms instead of five.

    1-(Pentafluorophenyl)methanol: Contains a methanol group instead of ethanol.

    1-(Pentafluorophenyl)ethanone: The ketone analog of 1-(pentafluorophenyl)ethanol.

Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its electron-withdrawing properties compared to compounds with fewer fluorine atoms. This makes it particularly useful in reactions requiring strong electron-withdrawing groups.

Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997214
Record name 1-(Pentafluorophenyl)ethan-1-ol
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-50-2, 7583-08-6, 75853-08-6
Record name 1-(Pentafluorophenyl)ethanol
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Record name 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
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Record name 830-50-2
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Record name 1-(Pentafluorophenyl)ethan-1-ol
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Record name 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol
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Record name 1-(Pentafluorophenyl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-(Pentafluorophenyl)ethanol be synthesized in an enantioselective manner?

A1: Yes, both enantiomers of this compound, (S)-(-)- and (R)-(+)-1-(pentafluorophenyl)ethanol, have been successfully synthesized with high enantiomeric purity (ee ≥ 94%) [, ]. This has been achieved through both enantioselective synthesis and optical resolution techniques, providing valuable tools for studying the compound's properties and potential applications in chiral environments.

Q2: How does the structure of this compound influence its reactivity in gas-phase reactions?

A2: Research indicates that the presence of the pentafluorophenyl group in this compound significantly influences its reactivity and stereochemical outcome in gas-phase intracomplex solvolysis reactions []. The electron-withdrawing nature of the pentafluorophenyl group stabilizes the benzylic cation intermediate formed during the reaction. This stabilization leads to a longer lifetime for the cation, allowing for more extensive rearrangement and consequently, increased racemization compared to similar compounds with less electron-withdrawing substituents.

Q3: Has this compound been utilized in any biocatalytic applications?

A3: Yes, this compound has been successfully employed as a substrate in biocatalytic reduction reactions []. Specifically, engineered bifunctional fusion proteins, comprising a ketoreductase and a formate dehydrogenase, have demonstrated high efficiency in reducing pentafluoroacetophenone to (S)-1-(pentafluorophenyl)ethanol. This enzymatic approach achieved a remarkable 99.97% substrate conversion with an exceptional enantiomeric excess of 99.9% for the (S)-enantiomer, highlighting the potential of biocatalysis for producing enantiopure this compound.

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